molecular formula C17H18Cl2N2O B4819609 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)urea

N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)urea

Cat. No. B4819609
M. Wt: 337.2 g/mol
InChI Key: INTTZLVPXSKLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)urea, commonly known as Diuron, is a widely used herbicide that has been extensively studied for its scientific research applications. It is a white crystalline solid that is poorly soluble in water and is primarily used to control weeds in crops such as cotton, sugarcane, and citrus. Despite its widespread use, there is still much to be learned about Diuron's mechanisms of action and its effects on the environment and human health.

Mechanism of Action

Diuron's mechanism of action involves the inhibition of photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This binding prevents the transfer of electrons, leading to the accumulation of reactive oxygen species and ultimately cell death. In addition, Diuron has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Diuron has been shown to have a variety of biochemical and physiological effects. It has been shown to cause oxidative stress in plants by increasing the production of reactive oxygen species. In addition, Diuron has been shown to affect the activity of enzymes involved in the metabolism of carbohydrates, lipids, and amino acids. In humans, Diuron has been shown to have a potential for endocrine disruption, affecting the production of hormones such as testosterone and estradiol.

Advantages and Limitations for Lab Experiments

Diuron has several advantages for lab experiments. It is a widely used herbicide that is readily available and relatively inexpensive. It has also been extensively studied, making it a well-established model compound for research. However, Diuron has limitations as well. Its poor solubility in water can make it difficult to work with in aqueous systems. In addition, its potential for endocrine disruption makes it a less desirable compound for certain types of research.

Future Directions

There are several future directions for research on Diuron. One area of interest is the development of more effective herbicides that are less harmful to the environment and human health. Another area of interest is the development of Diuron derivatives that have improved anticancer properties. Finally, there is a need for further research on the potential endocrine-disrupting effects of Diuron and its metabolites, particularly in aquatic environments.

Scientific Research Applications

Diuron has been extensively studied for its scientific research applications. It has been shown to inhibit photosynthesis in plants by blocking electron transport in the photosystem II complex. This effect makes it an effective herbicide for controlling weeds in crops. In addition, Diuron has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethyl]-3-(3,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O/c1-10-6-11(2)8-14(7-10)21-17(22)20-12(3)15-5-4-13(18)9-16(15)19/h4-9,12H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTTZLVPXSKLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.